molecular formula C19H21ClN4O4S B2356972 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894026-91-6

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B2356972
CAS No.: 894026-91-6
M. Wt: 436.91
InChI Key: VNJLFCMUVDGFIN-UHFFFAOYSA-N
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Description

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a chlorophenyl group, a pyrrolidinone ring, a urea linkage, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.

    Urea Linkage Formation: The urea linkage is formed by reacting the chlorophenyl-pyrrolidinone intermediate with an isocyanate compound.

    Attachment of the Benzenesulfonamide Moiety: Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction, where the urea intermediate reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on cellular processes and its interaction with biological targets.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-(1-Phenyl-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide: Similar structure but lacks the chlorophenyl group.

    4-(2-(3-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLFCMUVDGFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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